molecular formula C14H16O2 B3041437 1-Allyl-7-methoxy-2-tetralone CAS No. 29093-46-7

1-Allyl-7-methoxy-2-tetralone

Cat. No.: B3041437
CAS No.: 29093-46-7
M. Wt: 216.27 g/mol
InChI Key: ALHTVPCDRIWPFX-UHFFFAOYSA-N
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Description

1-Allyl-7-methoxy-2-tetralone is an organic compound with the molecular formula C14H16O2 It is a derivative of tetralone, featuring an allyl group and a methoxy group attached to the tetralone core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-7-methoxy-2-tetralone can be synthesized through various methods. One common approach involves the alkylation of 7-methoxy-2-tetralone with an allyl halide in the presence of a base. The reaction typically proceeds under mild conditions, using solvents such as dimethylformamide or tetrahydrofuran. The reaction is often catalyzed by a phase-transfer catalyst to enhance the yield and selectivity .

Industrial Production Methods: In industrial settings, continuous-flow synthesis is often employed for the production of 7-methoxy-1-tetralone, a key intermediate in the synthesis of this compound. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-7-methoxy-2-tetralone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Allyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted tetralones with various functional groups.

Scientific Research Applications

1-Allyl-7-methoxy-2-tetralone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-allyl-7-methoxy-2-tetralone involves its interaction with various molecular targets and pathways. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

    1-Methyl-7-methoxy-2-tetralone: Similar structure but with a methyl group instead of an allyl group.

    7-Methoxy-1-tetralone: Lacks the allyl group, used as an intermediate in various syntheses.

    1-Allyl-2-tetralone: Similar structure but without the methoxy group.

Uniqueness: 1-Allyl-7-methoxy-2-tetralone is unique due to the presence of both the allyl and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-methoxy-1-prop-2-enyl-3,4-dihydro-1H-naphthalen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-3-4-12-13-9-11(16-2)7-5-10(13)6-8-14(12)15/h3,5,7,9,12H,1,4,6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHTVPCDRIWPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(=O)C2CC=C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 104.1 g (0.59 mole) 3,4-dihydro-7-methoxy-2(1H)naphthalenone in 100 ml dry benzene was added dropwise under nitrogen with stirring at room temperature 62.5 g (0.88 mole) pyrrolidine. After the addition (10-15 min), the reaction mixture was refluxed for 2.5 hr with azeotropic removal of water and then cooled to room temperature. The enamine solution was added dropwise to 143.8 g (1.19 mole) allyl bromide with stirring at a rate sufficient to maintain normal refluxing to provide a heavy precipitate. Benzene (50 ml) was added to facilitate stirring and reflux continued for 4 hr; then, 700 ml of water was added and refluxing resumed. After 2 hr, the reaction mixture was cooled to room temperature and diluted with 100 ml benzene. The benzene layer was separated and the aqueous phase extracted with benzene (2×100 ml). The combined extracts were washed with water (2×100 ml) and dried (Na2SO4). After evaporation of the solvent, the residue was distilled to give 113.5 g (89%) of VIIIa, b.p. 114°-118°/0.1-0.05 mm Hg. NMR: δ 2.40-3.10 (m, 6, allylic and alicyclic), 3.45 (t, 1, C1 --H, J=6.5), 3.75 (s, 3, OCH3), 4.8-6.1 (m, 3, olefinic), 6.7-7.2 (m, 3, ArH). IR: (neat) 1715 cm-1.
Quantity
104.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
62.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
143.8 g
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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